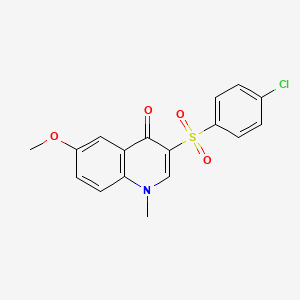

3-(4-chlorobenzenesulfonyl)-6-methoxy-1-methyl-1,4-dihydroquinolin-4-one

Description

3-(4-Chlorobenzenesulfonyl)-6-methoxy-1-methyl-1,4-dihydroquinolin-4-one is a synthetic small molecule belonging to the 1,4-dihydroquinolin-4-one class. This scaffold is characterized by a bicyclic quinoline core modified with sulfonyl, methoxy, and alkyl substituents. The compound’s structure includes a 4-chlorobenzenesulfonyl group at position 3, a methoxy group at position 6, and a methyl group at position 1 of the quinoline ring. These substitutions influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions, making it a candidate for pharmaceutical and biochemical research .

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-methoxy-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO4S/c1-19-10-16(24(21,22)13-6-3-11(18)4-7-13)17(20)14-9-12(23-2)5-8-15(14)19/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBGROAVUOSADN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-methoxy-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Sulfonylation: The chlorobenzenesulfonyl group can be introduced through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a base such as pyridine or triethylamine.

Final Cyclization: The final step involves cyclization to form the dihydroquinolinone structure, which can be achieved through intramolecular condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6-methoxy-1-methyl-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinolone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, acidic or basic catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6-methoxy-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-methoxy-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound shares structural homology with several 1,4-dihydroquinolin-4-one derivatives. Key analogs and their differences are summarized below:

Key Observations :

- Position 6 Substituents : The methoxy group (6-OCH3) in the target compound offers moderate electron-donating effects, contrasting with ethoxy (6-OCH2CH3, ), which increases lipophilicity.

- Position 3 Substituents : The 4-chlorobenzenesulfonyl group is conserved across analogs (), suggesting its critical role in target engagement, possibly through sulfonamide-mediated hydrogen bonding .

Biological Activity

The compound 3-(4-chlorobenzenesulfonyl)-6-methoxy-1-methyl-1,4-dihydroquinolin-4-one is a member of the dihydroquinoline family, known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H14ClN1O3S

- Molecular Weight : 321.79 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies show that derivatives of quinoline compounds often demonstrate activity against various bacterial strains. The sulfonyl group in this compound may enhance its interaction with bacterial enzymes, leading to inhibition of growth.

Anticancer Properties

Dihydroquinoline derivatives have been studied for their anticancer effects. Several studies have reported that related compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in cancer progression.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. For example, it may act on kinases or proteases critical for cellular signaling and metabolism. The binding affinity and inhibitory concentration (IC50) values are essential to determine its effectiveness as an enzyme inhibitor.

| Target Enzyme | IC50 Value (nM) | Assay Method |

|---|---|---|

| Kinase A | 44 | Spectrophotometric |

| Protease B | 49 | Spectrophotometric |

The biological activity of this compound may be attributed to several mechanisms:

- Interaction with DNA : Compounds in this class often intercalate into DNA, affecting replication and transcription processes.

- Inhibition of Protein Kinases : By inhibiting specific kinases, the compound can disrupt signaling pathways that lead to cell division and survival.

- Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

- Antibacterial Activity Study : A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to evaluate the efficacy.

- Anticancer Efficacy : In vitro studies have shown that similar dihydroquinoline derivatives can reduce the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways.

- Enzyme Inhibition Assays : A recent assay highlighted the IC50 values for several kinases, demonstrating that the compound effectively inhibits key enzymes involved in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.